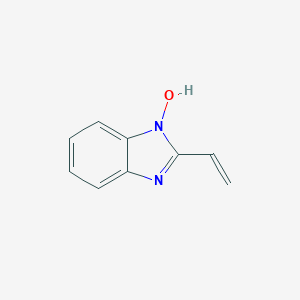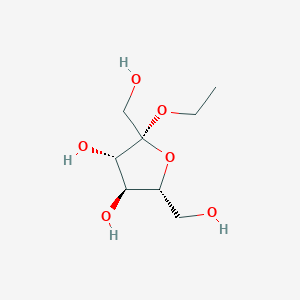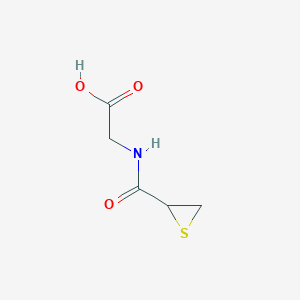
2,6-Difluoro-3,4-dihydroxyphenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-3,4-dihydroxyphenylalanine (DFDOPA) is a derivative of the amino acid phenylalanine. It is a fluorinated analogue of 3,4-dihydroxyphenylalanine (DOPA), which is a precursor of the neurotransmitter dopamine. DFDOPA has been extensively studied for its potential applications in the field of neuroscience, particularly in the diagnosis and treatment of Parkinson's disease.
作用机制
2,6-Difluoro-3,4-dihydroxyphenylalanine is taken up by dopamine neurons in the brain and converted to dopamine via the same enzymatic pathway as endogenous DOPA. Dopamine is then stored in vesicles and released upon neuronal stimulation. 2,6-Difluoro-3,4-dihydroxyphenylalanine PET imaging measures the rate of 2,6-Difluoro-3,4-dihydroxyphenylalanine uptake and conversion to dopamine, which reflects the capacity of dopamine synthesis in the brain.
生化和生理效应
2,6-Difluoro-3,4-dihydroxyphenylalanine is metabolized in the same way as endogenous DOPA and dopamine, and does not have any known specific biochemical or physiological effects.
实验室实验的优点和局限性
2,6-Difluoro-3,4-dihydroxyphenylalanine PET imaging has several advantages over other imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT). PET imaging with 2,6-Difluoro-3,4-dihydroxyphenylalanine is highly sensitive and specific for dopamine synthesis capacity, allowing for early detection and monitoring of Parkinson's disease. However, 2,6-Difluoro-3,4-dihydroxyphenylalanine PET imaging is limited by its high cost and limited availability, as well as its requirement for specialized equipment and trained personnel.
未来方向
Future research directions for 2,6-Difluoro-3,4-dihydroxyphenylalanine include the development of new radiotracers for PET imaging that are more specific and sensitive for dopamine synthesis capacity. Additionally, 2,6-Difluoro-3,4-dihydroxyphenylalanine PET imaging may be used to study other neurological disorders such as depression and anxiety. Finally, 2,6-Difluoro-3,4-dihydroxyphenylalanine may have potential therapeutic applications in the treatment of Parkinson's disease and other dopamine-related disorders, although further research is needed in this area.
合成方法
2,6-Difluoro-3,4-dihydroxyphenylalanine can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the protection of the phenolic hydroxyl groups of DOPA using a suitable protecting group. The protected DOPA is then fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The final step involves the removal of the protecting groups to obtain 2,6-Difluoro-3,4-dihydroxyphenylalanine.
科学研究应用
2,6-Difluoro-3,4-dihydroxyphenylalanine has been used extensively in scientific research as a radiotracer for positron emission tomography (PET) imaging of the dopamine system in the brain. PET imaging with 2,6-Difluoro-3,4-dihydroxyphenylalanine allows for the visualization and quantification of dopamine synthesis capacity in the brain, which is a key biomarker for Parkinson's disease. 2,6-Difluoro-3,4-dihydroxyphenylalanine PET imaging has also been used to study other neurological disorders such as schizophrenia and addiction.
属性
CAS 编号 |
128812-04-4 |
|---|---|
产品名称 |
2,6-Difluoro-3,4-dihydroxyphenylalanine |
分子式 |
C9H9F2NO4 |
分子量 |
233.17 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(2,6-difluoro-3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9F2NO4/c10-4-2-6(13)8(14)7(11)3(4)1-5(12)9(15)16/h2,5,13-14H,1,12H2,(H,15,16)/t5-/m0/s1 |
InChI 键 |
MXGWBDJFLGLWLW-YFKPBYRVSA-N |
手性 SMILES |
C1=C(C(=C(C(=C1F)C[C@@H](C(=O)O)N)F)O)O |
SMILES |
C1=C(C(=C(C(=C1F)CC(C(=O)O)N)F)O)O |
规范 SMILES |
C1=C(C(=C(C(=C1F)CC(C(=O)O)N)F)O)O |
同义词 |
2,6-(18F)-difluoro-DOPA 2,6-difluoro-3,4-dihydroxyphenylalanine 2,6-difluoroDOPA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



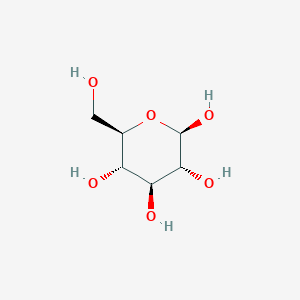
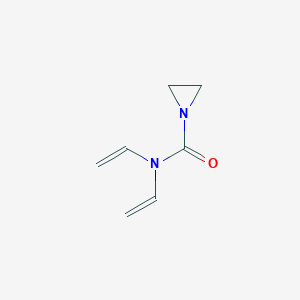
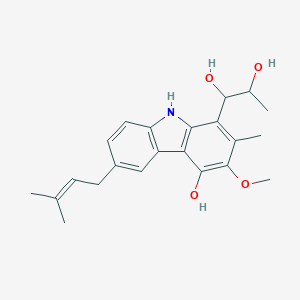

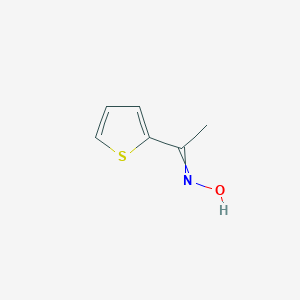
![1-[(2-Chloroethyl)sulfanyl]-3-methylbutane](/img/structure/B160360.png)

